α-Glucosidase Inhibition: Sub-Micromolar Potency Versus Millimolar In-Class Analog
Casuarictin is a potent competitive inhibitor of α-glucosidase with an IC50 of 0.21 μg/mL [1]. In direct comparison, the structurally related ellagitannin eugeniin exhibits an IC50 of 10⁻³ M (approximately 1.1 × 10⁶ μg/mL) against the same enzyme target [2]. This represents a greater than 5,000,000-fold difference in inhibitory potency, demonstrating that minor structural variations among ellagitannins produce dramatic functional divergence.
| Evidence Dimension | α-Glucosidase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.21 μg/mL |
| Comparator Or Baseline | Eugeniin: IC50 = 10⁻³ M (approx. 1.1 × 10⁶ μg/mL) |
| Quantified Difference | >5,000,000-fold greater potency |
| Conditions | Rat intestinal maltase; competitive binding mode occupying catalytic site and forming hydrogen bonds with α-glucosidase residues [1] |
Why This Matters
Selecting casuarictin over eugeniin or other ellagitannins ensures that α-glucosidase inhibition experiments are conducted with a sub-micromolar inhibitor rather than a millimolar one, dramatically reducing the compound quantity required and enabling detection of subtle enzyme-inhibitor interactions.
- [1] Xu Y, et al. Identification of a novel α-glucosidase inhibitor from Melastoma dodecandrum Lour. fruits and its effect on regulating postprandial blood glucose. Food Chemistry. 2023;399:133999. View Source
- [2] Toda M, Kawabata J, Kasai T. α-Glucosidase Inhibitors from Clove (Syzgium aromaticum). Bioscience, Biotechnology, and Biochemistry. 2000;64(2):294-298. View Source
